3-sec-butyl-5-ethyl-6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-sec-butyl-5-ethyl-6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone is a compound belonging to the class of pyrimidinones. It is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is known to possess various biochemical and physiological effects that make it a promising candidate for a range of applications.
Wirkmechanismus
The mechanism of action of 3-sec-butyl-5-ethyl-6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone is not fully understood. However, it is believed that this compound exerts its effects by interacting with various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of various enzymes such as DNA topoisomerase and histone deacetylase.
Biochemical and Physiological Effects:
This compound possesses various biochemical and physiological effects. Some of these effects include:
1. Anti-cancer properties: This compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Neuroprotective properties: It can protect neurons from oxidative stress-induced damage.
3. Anti-inflammatory properties: This compound possesses anti-inflammatory properties and can reduce the risk of cardiovascular diseases such as atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
3-sec-butyl-5-ethyl-6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone has several advantages and limitations for lab experiments. Some of these are:
Advantages:
1. It is a synthetic compound that can be easily synthesized in the lab.
2. It possesses various biochemical and physiological effects that make it a promising candidate for a range of applications.
3. It has been extensively studied, and its mechanism of action is partially understood.
Limitations:
1. The compound is relatively unstable and can decompose under certain conditions.
2. The compound is not readily available commercially, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of 3-sec-butyl-5-ethyl-6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone. Some of these include:
1. Further studies on the mechanism of action of this compound.
2. Investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Exploration of the potential use of this compound in the treatment of cardiovascular diseases such as atherosclerosis.
4. Investigation of the potential use of this compound as a therapeutic agent for various types of cancer.
Conclusion:
In conclusion, this compound is a promising synthetic compound that possesses various biochemical and physiological effects. It has been extensively studied for its potential use in scientific research, and its mechanism of action is partially understood. Despite its limitations, this compound has several advantages and holds promise for a range of applications in the future.
Synthesemethoden
The synthesis of 3-sec-butyl-5-ethyl-6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone involves the reaction of 2-mercapto-3-butyl-4,5-dihydro-1H-pyrimidine with ethyl 2-chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-sec-butyl-5-ethyl-6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone has been extensively studied for its potential use in scientific research. It has been shown to possess various biochemical and physiological effects that make it a promising candidate for a range of applications. Some of the areas where this compound has been studied include:
1. Cancer Research: this compound has been shown to possess anti-cancer properties. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Neurodegenerative Diseases: This compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to possess neuroprotective properties and can protect neurons from oxidative stress-induced damage.
3. Cardiovascular Diseases: this compound has been shown to possess anti-inflammatory properties and can reduce the risk of cardiovascular diseases such as atherosclerosis.
Eigenschaften
IUPAC Name |
3-butan-2-yl-5-ethyl-6-hydroxy-2-methylsulfanylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-5-7(3)13-10(15)8(6-2)9(14)12-11(13)16-4/h7,14H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTDSBPCUKOSGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)C(C)CC)SC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.